2-Allylphenol

Beschreibung

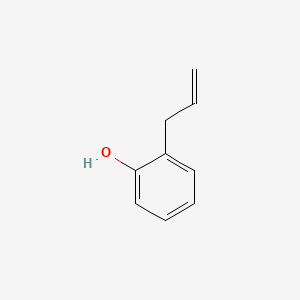

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRNGVVZBINFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27924-98-7, 3383-08-2 (hydrochloride) | |

| Record name | Phenol, 2-(2-propen-1-yl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27924-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Allylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022164 | |

| Record name | 2-Allylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light brown liquid with an odor like phenol; [Alfa Aesar MSDS] | |

| Record name | Phenol, 2-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Allylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1745-81-9, 26761-75-1 | |

| Record name | 2-Allylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Allylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylphenol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Allylphenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-ALLYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Allylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-allylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ALLYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O04F145ZJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Versatility of a Core Phenolic Building Block

An In-depth Technical Guide to 2-Allylphenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

2-Allylphenol (CAS No. 1745-81-9) is a pivotal organic intermediate characterized by a phenol ring substituted with an allyl group at the ortho position. This unique arrangement of a nucleophilic aromatic ring, an acidic hydroxyl group, and a reactive alkene functionality makes it a highly versatile and valuable building block in modern organic synthesis. Its utility spans a wide range of applications, from the creation of high-performance polymers and resins to the intricate synthesis of pharmaceuticals and fine chemicals.[1][2] This guide offers a comprehensive exploration of 2-Allylphenol's chemical properties, structure, synthesis, and reactivity, providing the in-depth knowledge required for its effective application in research and development.

Molecular Structure and Identification

The fundamental identity of 2-Allylphenol is defined by its specific arrangement of atoms and functional groups, which dictates its chemical behavior.

-

IUPAC Name: 2-(prop-2-en-1-yl)phenol[3]

-

CAS Number: 1745-81-9[3]

-

Molecular Formula: C₉H₁₀O[5]

-

Molecular Weight: 134.18 g/mol

Caption: Molecular Structure of 2-Allylphenol (C₉H₁₀O).

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its handling and application in experimental settings.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow clear liquid | [3][5] |

| Melting Point | -6 to -5 °C | [3][6] |

| Boiling Point | 220 °C (lit.) | [6] |

| Density | 1.028 g/mL at 25 °C (lit.) | [6] |

| Refractive Index (n20/D) | 1.546 (lit.) | |

| Solubility in Water | 7 g/L at 20 °C | [6] |

| Solubility (Other) | Soluble in alcohol, chloroform, ether | [7] |

| pKa | 10.28 at 25 °C | [6] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [3] |

| LogP (o/w) | 2.12 - 2.44 | [3][8] |

| Hazard Classification | Corrosive; Harmful in contact with skin and if swallowed | [3][7] |

Synthesis: A Tale of Two Reactions

The predominant industrial synthesis of 2-Allylphenol is an elegant two-step process that leverages two classic named reactions: the Williamson Ether Synthesis and the Claisen Rearrangement.[9][10] This method is favored due to its high yield and reliability.

Step 1: Williamson Ether Synthesis of Allyl Phenyl Ether

The synthesis begins with the O-allylation of phenol. This is a nucleophilic substitution reaction where the phenoxide ion, formed by deprotonating phenol with a base, attacks an allyl halide.

-

Causality: Phenol itself is not nucleophilic enough to displace a halide. Conversion to the more nucleophilic phenoxide ion using a base like sodium hydroxide (NaOH) is essential for the reaction to proceed efficiently.

Step 2: Thermal[4][4]-Sigmatropic Claisen Rearrangement

The intermediate, allyl phenyl ether, undergoes a thermal intramolecular rearrangement to yield the final product, 2-Allylphenol. This is a concerted, pericyclic reaction where bond formation and cleavage occur simultaneously through a cyclic six-membered transition state.[11][12] The reaction is highly regioselective, exclusively forming the ortho-substituted product when the ortho positions are unsubstituted.

Caption: Key steps in the industrial synthesis of 2-Allylphenol.

Experimental Protocol: Two-Step Synthesis

The following protocol is a representative industrial process.[10]

-

Formation of Sodium Phenoxide: To a suitable reaction vessel, charge 8.0 moles of phenol dissolved in isopropanol. Add a solution of 8.0 moles of sodium hydroxide in water. The reaction to form sodium phenoxide occurs in situ.

-

Williamson Ether Synthesis: To the phenoxide solution, add 9.6 moles of allyl chloride. Heat the mixture to approximately 70°C under a slight nitrogen pressure for about 5 hours until the formation of allyl phenyl ether is complete.

-

Workup and Purification of Intermediate: Cool the reaction mixture to room temperature. Add a non-polar solvent like toluene. Perform an azeotropic distillation to remove water, isopropanol, and unreacted allyl chloride, leaving substantially pure allyl phenyl ether.[9][10]

-

Claisen Rearrangement: Heat the purified allyl phenyl ether to 200-250°C. The thermal rearrangement proceeds over several hours to yield 2-Allylphenol.[12]

-

Final Purification: The resulting 2-Allylphenol can be purified by vacuum distillation to achieve high purity (>98%).

Alternative Synthesis Routes

While the two-step process is common, other methods exist:

-

Direct Allylation of Phenol: Reacting phenol with allyl alcohol in the presence of an acidic catalyst.[2]

-

Catalytic Addition: Reacting benzene and propylene under high temperature and pressure with a suitable catalyst.[2]

Reactivity and Spectroscopic Profile

The dual functionality of 2-Allylphenol provides two distinct centers for chemical modification, making it a powerful synthetic intermediate.

Reactivity of the Phenolic -OH Group

The hydroxyl group is acidic (pKa ≈ 10.28) and can be deprotonated to form a phenoxide. This allows for:

-

Etherification: Reaction with alkyl halides to form ethers.

-

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

-

Antioxidant Activity: The phenolic proton can be abstracted by free radicals, making it an effective antioxidant.[4]

Reactivity of the Allyl Group

The terminal double bond of the allyl group is susceptible to a variety of electrophilic addition and polymerization reactions:

-

Hydrogenation: Reduction to a propyl group.

-

Halogenation: Addition of halogens across the double bond.

-

Polymerization: The allyl group can act as a monomer or a cross-linking site in the synthesis of polymers, such as phenolic and polyester resins.[1][9]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is highly characteristic. It shows distinct signals for the aromatic protons (typically in the 6.7-7.2 ppm range), a multiplet for the vinyl proton (-CH=), a doublet for the terminal vinyl protons (=CH₂), a doublet for the benzylic protons (-CH₂-), and a broad singlet for the phenolic hydroxyl proton (-OH), whose chemical shift is concentration-dependent.

-

Mass Spectrometry: The electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) at m/z = 134.[13][14]

Applications in Drug Development and Materials Science

The versatile chemical nature of 2-Allylphenol makes it an attractive starting material for a multitude of high-value products.[1]

-

Pharmaceutical Intermediate: 2-Allylphenol is a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs). It serves as an intermediate in the synthesis of metabolites for the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac.[6] It is also a building block for drugs like the beta-blocker Alprenolol.[9] Its inherent biological activities, including antifungal and anti-inflammatory properties, make it a target for the development of new therapeutic agents.[2][6]

-

Polymer Chemistry: It is widely used as a monomer and cross-linking agent. In phenolic and polyester resins, the allyl group allows for vulcanization, which enhances thermal stability and mechanical strength.[1][9] It is also used to improve the heat resistance and strength of epoxy resins and polyurethanes.[2]

-

Fine and Specialty Chemicals: Its structure is a foundation for synthesizing fragrances, dyes, and pesticides.[2] It is also used in daily chemical products like detergents and skincare items.[2][9]

References

- The Role of 2-Allylphenol in Advanced Materials and Specialty Chemicals. Vertex AI Search.

- 2-allyl phenol, 1745-81-9. The Good Scents Company.

- CAS 1745-81-9: 2-Allylphenol. CymitQuimica.

- Claisen Rearrangement || Formation of New bond || Sigmatropic || Allyl phenyl ether|BSc || NEET. YouTube.

- Synthesis method of 2-allylphenol and its industrial application. Wuhan Zhisheng Technology Co., Ltd.

- The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Semantic Scholar.

- Industrial Synthesis of 2-Allylphenol: Applic

- Process for preparing 2-allyl phenol.

- 2-Allylphenol synthesis. ChemicalBook.

- An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. BYJU'S.

- 2-Allylphenol(1745-81-9) wiki. Guidechem.

- 2-Allylphenol. ChemicalBook.

- 2-Allylphenol | 1745-81-9. TCI Chemicals.

- Chemical Properties of 2-Allylphenol (CAS 1745-81-9). Cheméo.

- 2-Allylphenol 98 1745-81-9. Sigma-Aldrich.

- 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts.

- 2-Allylphenol(1745-81-9) 1H NMR spectrum. ChemicalBook.

- Claisen rearrangement. Wikipedia.

- 2-Allylphenol. NIST WebBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis method of 2-allylphenol and its industrial application_Wuhan Zhisheng Technology Co., Ltd. [en.cnpolymer.com]

- 3. 2-allyl phenol, 1745-81-9 [thegoodscentscompany.com]

- 4. CAS 1745-81-9: 2-Allylphenol | CymitQuimica [cymitquimica.com]

- 5. guidechem.com [guidechem.com]

- 6. 2-Allylphenol | 1745-81-9 [chemicalbook.com]

- 7. 2-Allylphenol | 1745-81-9 | TCI AMERICA [tcichemicals.com]

- 8. 2-Allylphenol (CAS 1745-81-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US4060563A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2-Allylphenol(1745-81-9) 1H NMR [m.chemicalbook.com]

- 14. 2-Allylphenol [webbook.nist.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Allylphenol

This guide provides a comprehensive analysis of the spectroscopic data for 2-Allylphenol (CAS No. 1745-81-9), a key intermediate in chemical synthesis and a molecule of interest in agrochemical and pharmaceutical research.[1][2] As researchers and drug development professionals, understanding the structural nuances of such molecules is paramount. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for unequivocal structure elucidation and purity assessment. This document moves beyond a simple data repository, offering insights into the causality behind experimental interpretation and providing a self-validating framework for the characterization of 2-Allylphenol.

Molecular Structure and Analytical Overview

2-Allylphenol is a phenol derivative with an allyl group substituted at the ortho position of the benzene ring.[1] Its molecular formula is C₉H₁₀O, corresponding to a molecular weight of approximately 134.18 g/mol . The unique arrangement of a hydroxyl group, an aromatic ring, and a terminal alkene gives rise to a distinct spectroscopic fingerprint, which we will explore in detail.

The analytical workflow for characterizing a liquid sample like 2-Allylphenol involves a multi-technique approach to unambiguously confirm its covalent structure.

Caption: Analytical workflow for the structural confirmation of 2-Allylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. For 2-Allylphenol, it allows us to map the carbon and proton framework, confirming the ortho-substitution pattern and the integrity of the allyl group.

Experimental Rationale: The standard solvent for this analysis is deuterated chloroform (CDCl₃), as it is an excellent solvent for 2-Allylphenol and has a well-defined residual solvent peak that does not interfere with the analyte signals.[3][4]

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of 2-Allylphenol can be divided into three key regions: the aromatic region, the olefinic region, and the aliphatic region.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| Aromatic (4H) | 7.13 - 6.78 | Multiplet | 4H | - |

| Olefinic (-CH=) | 5.97 | Multiplet | 1H | - |

| Phenolic (-OH) | 5.40 | Singlet (broad) | 1H | - |

| Olefinic (=CH₂) | 5.11 | Multiplet | 2H | - |

| Allylic (-CH₂-) | 3.38 | Doublet | 2H | - |

| Data sourced from ChemicalBook based on a 90 MHz spectrum in CDCl₃.[4][5] |

Expert Interpretation:

-

The complex multiplet between 6.78 and 7.13 ppm is characteristic of a 1,2-disubstituted (ortho) benzene ring.

-

The downfield signal at 5.97 ppm corresponds to the internal proton of the allyl group, split by both the adjacent allylic and terminal vinylic protons.

-

The phenolic -OH proton at 5.40 ppm typically appears as a broad singlet due to hydrogen bonding and chemical exchange; its position can vary with concentration and temperature.

-

The signals at 5.11 ppm and 3.38 ppm confirm the presence of the terminal alkene and the allylic methylene bridge, respectively.

Caption: ¹H NMR assignments for 2-Allylphenol.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For 2-Allylphenol, nine distinct signals are expected and observed.

| Carbon Type | Chemical Shift (δ) ppm |

| Aromatic (C-OH) | 153.2 |

| Olefinic (-CH=) | 137.1 |

| Aromatic (CH) | 130.5 |

| Aromatic (CH) | 127.8 |

| Aromatic (C-Allyl) | 124.2 |

| Aromatic (CH) | 121.2 |

| Aromatic (CH) | 116.0 |

| Olefinic (=CH₂) | 115.8 |

| Allylic (-CH₂) | 34.7 |

| Reference data obtained from the Spectral Database for Organic Compounds (SDBS). |

Expert Interpretation:

-

The signal at 153.2 ppm is characteristic of a phenolic carbon atom, shifted downfield due to the deshielding effect of the attached oxygen.

-

The six aromatic carbons appear between 116.0 and 153.2 ppm, consistent with a substituted benzene ring.

-

The three carbons of the allyl group are clearly identified at 137.1 ppm (-CH=), 115.8 ppm (=CH₂), and 34.7 ppm (-CH₂-). The aliphatic carbon signal is distinctly upfield, as expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Rationale: Attenuated Total Reflectance (ATR) is the preferred technique for a liquid sample like 2-Allylphenol as it requires minimal sample preparation and provides high-quality, reproducible spectra.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3400 | Strong, Broad | O-H Stretch | Phenolic -OH |

| ~3080 | Medium | =C-H Stretch | Aromatic & Vinylic C-H |

| ~2980, 2920 | Medium | -C-H Stretch | Allylic C-H |

| ~1640 | Medium | C=C Stretch | Alkene |

| ~1600, 1485 | Strong | C=C Stretch | Aromatic Ring |

| ~1230 | Strong | C-O Stretch | Phenolic C-O |

| ~915 | Strong | =C-H Bend | Alkene (out-of-plane) |

| ~750 | Strong | C-H Bend | Ortho-disubstituted Aromatic |

| Characteristic absorption values sourced from NIST Chemistry WebBook and standard IR correlation tables.[6][7] |

Expert Interpretation:

-

The most prominent feature is the broad, strong absorption band around 3400 cm⁻¹, which is definitive proof of the hydroxyl (-OH) group.

-

The presence of both aromatic and vinylic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms the hybrid nature of the molecule.

-

The strong band at ~750 cm⁻¹ is a highly reliable indicator of ortho-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a structural fingerprint.

Experimental Rationale: Electron Ionization (EI) is a hard ionization technique that provides rich fragmentation data, making it ideal for the structural confirmation of small organic molecules like 2-Allylphenol. The resulting mass spectrum is highly reproducible and suitable for library matching.[6]

The mass spectrum of 2-Allylphenol shows a prominent molecular ion peak (M⁺) at m/z = 134, confirming its molecular weight.[4][6]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 134 | 100 | [C₉H₁₀O]⁺ (Molecular Ion, M⁺) |

| 133 | 38.5 | [M-H]⁺ |

| 119 | 36.3 | [M-CH₃]⁺ (after rearrangement) |

| 115 | 45.9 | [M-H-H₂O]⁺ |

| 107 | 31.7 | [M-C₂H₃]⁺ (loss of vinyl) |

| 91 | 73.7 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 62.7 | [C₆H₅]⁺ (Phenyl cation) |

| Fragmentation data sourced from NIST WebBook and ChemicalBook.[4][6] |

Expert Interpretation: The fragmentation is dominated by processes that lead to stable aromatic cations. The base peak at m/z=134 corresponds to the intact molecular ion. A significant peak at m/z=91 is characteristic of a benzyl-type rearrangement, forming the stable tropylium ion. This fragmentation pattern provides strong corroborating evidence for the overall molecular structure.

Caption: Proposed EI-MS fragmentation pathway for 2-Allylphenol.

Standard Operating Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Protocol 1: NMR Sample Preparation

-

Place approximately 10-20 mg of the 2-Allylphenol liquid sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Cap the NMR tube and invert several times to ensure a homogeneous solution.

-

Insert the tube into the NMR spectrometer spinner and place it in the instrument.

-

Acquire ¹H and ¹³C NMR spectra using standard instrument parameters.

Protocol 2: ATR-IR Spectroscopy

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Record a background spectrum of the clean, empty crystal.

-

Place a single drop of 2-Allylphenol directly onto the center of the ATR crystal.

-

Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio this against the background spectrum.

Protocol 3: GC-MS Analysis (EI)

-

Prepare a dilute solution of 2-Allylphenol (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

The sample is vaporized and separated on the GC column (a standard non-polar column like a DB-5 is suitable).

-

As the 2-Allylphenol elutes from the column, it enters the MS ion source where it is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.

-

The mass analyzer separates the resulting ions by their mass-to-charge ratio, and the detector records the spectrum.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and unequivocal characterization of 2-Allylphenol. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and substitution pattern. IR spectroscopy verifies the presence of key functional groups, notably the phenolic -OH and the allyl C=C bond. Finally, Mass Spectrometry confirms the correct molecular weight and provides a characteristic fragmentation pattern consistent with the proposed structure. This integrated spectroscopic profile serves as a reliable reference for researchers in quality control, synthesis validation, and further developmental studies.

References

-

National Center for Biotechnology Information. (n.d.). 2-Allylphenol | C9H10O | CID 15624. PubChem. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-allyl phenol, 1745-81-9. Retrieved from The Good Scents Company Information System. [Link]

-

The Automated Topology Builder (ATB) and Repository. (n.d.). 2-Allylphenol | C9H10O. Retrieved from ATB. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Allylphenol. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-allylphenol - 1745-81-9. Retrieved from ChemSynthesis database. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Allylphenol. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Allylphenol. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2-Allylphenol | C9H10O | CID 15624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Allylphenol | 1745-81-9 [chemicalbook.com]

- 3. 2-Allylphenol(1745-81-9) 13C NMR [m.chemicalbook.com]

- 4. 2-Allylphenol(1745-81-9) 1H NMR [m.chemicalbook.com]

- 5. 2-Allylphenol(1745-81-9) MS spectrum [chemicalbook.com]

- 6. 2-Allylphenol [webbook.nist.gov]

- 7. 2-Allylphenol [webbook.nist.gov]

Technical Whitepaper: Physicochemical Profiling of 2-Allylphenol

Executive Summary

2-Allylphenol (2-AP) represents a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically diclofenac, and serves as a versatile monomer in high-performance polymer engineering. Its dual functionality—comprising a phenolic hydroxyl group and an allylic alkene—dictates a unique physicochemical profile characterized by high boiling points and pH-dependent solubility.

This technical guide provides a rigorous analysis of the physical properties of 2-Allylphenol. Unlike generic data sheets, this document focuses on the causality behind these properties and provides self-validating experimental protocols for their determination, ensuring reproducibility in drug development and synthesis workflows.

Molecular Identity & Structural Context[1][2][3][4]

The physicochemical behavior of 2-Allylphenol is governed by intramolecular hydrogen bonding and the lipophilicity of the allyl chain.

| Attribute | Specification |

| IUPAC Name | 2-(prop-2-en-1-yl)phenol |

| CAS Registry | 1745-81-9 |

| Molecular Formula | C |

| Molecular Weight | 134.18 g/mol |

| Appearance | Colorless to pale yellow liquid (oxidizes to brown upon air exposure) |

| Key Functional Groups | Phenolic -OH (Acidic, H-bond donor); Allyl -CH=CH |

Thermodynamic Profile: Boiling Point & Volatility

Data Summary

2-Allylphenol exhibits a high boiling point due to strong intermolecular hydrogen bonding between phenolic groups. However, its thermal instability (oxidation) necessitates handling under reduced pressure.

| Parameter | Value | Condition | Source |

| Boiling Point (Standard) | 220 °C | 760 mmHg (1 atm) | [1, 2] |

| Boiling Point (Reduced) | ~102–105 °C | 10–12 mmHg | [Derived from Nomograph] |

| Flash Point | 88 °C | Closed Cup | [1] |

| Vapor Pressure | 0.0783 mmHg | 25 °C | [3] |

Experimental Protocol: Vacuum Distillation for Purification

Objective: Isolate high-purity 2-Allylphenol from oxidation byproducts (quinones) without thermal degradation.

Rationale: Distilling at atmospheric pressure (220 °C) promotes oxidative coupling and polymerization of the allyl group. Reducing pressure to <15 mmHg lowers the boiling point to a safe window (<110 °C).

Workflow Diagram (DOT):

Figure 1: Purification workflow for thermally sensitive phenols using reduced pressure distillation.

Step-by-Step Methodology:

-

System Preparation: Assemble a short-path distillation apparatus. Grease all joints with high-vacuum grease.

-

Inerting: Flush the system with Nitrogen (

) for 5 minutes, then apply vacuum. -

Pressure Regulation: Stabilize vacuum at 10–12 mmHg . Do not proceed until pressure is constant.

-

Heating: Slowly ramp oil bath temperature.

-

Observation: First distillate (foreshoot) may contain water or allyl phenyl ether (rearrangement byproduct).

-

-

Collection: Collect the main fraction when the vapor temperature stabilizes at 102–105 °C (at 12 mmHg).

-

Validation: The distillate should be clear/colorless. Immediate yellowing indicates vacuum leak or oxidation.

Solvation Dynamics: Solubility & Partitioning

Data Summary

2-Allylphenol is an amphiphilic molecule. The hydrophobic allylbenzene skeleton limits water solubility, while the phenolic hydroxyl allows for pH-dependent solubilization.

| Solvent System | Solubility | Mechanism | Source |

| Water (Neutral pH) | ~7.0 g/L (0.05 M) | Limited H-bonding | [4, 5] |

| Water (pH > 11) | Miscible | Ionization (Phenolate formation) | [Theoretical] |

| Ethanol / Methanol | Miscible | Dipole-Dipole & H-bonding | [1] |

| Diethyl Ether | Miscible | Van der Waals interactions | [1] |

| LogP (Octanol/Water) | 2.7 – 2.9 | Lipophilic preference | [3] |

| pKa | 10.28 (at 25 °C) | Weak acid | [4] |

Experimental Protocol: Shake-Flask Solubility Determination

Objective: Accurately quantify the thermodynamic solubility of 2-Allylphenol in aqueous buffers.

Rationale: Visual estimation is insufficient for drug development. The "Shake-Flask" method coupled with HPLC-UV provides quantitative data, accounting for the compound's UV absorption at ~270 nm (phenolic ring).

Workflow Diagram (DOT):

Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Preparation: Add excess 2-Allylphenol (approx. 20 mg) to 10 mL of phosphate buffer (pH 7.4) in a glass vial.

-

Note: Use glass, not plastic, as phenols can sorb into plastics.

-

-

Equilibration: Agitate the vial at 25 °C for 24 hours using an orbital shaker.

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes OR filter through a PVDF syringe filter (0.22 µm).

-

Critical: Discard the first 1 mL of filtrate to account for filter adsorption.

-

-

Quantification (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent).

-

Mobile Phase: Acetonitrile:Water (60:40) + 0.1% Formic Acid.

-

Detection: UV at 270 nm.

-

-

Calculation: Calculate concentration using a 5-point calibration curve of 2-Allylphenol in methanol.

Implications for Drug Development[8]

Purification & Stability

The high boiling point (220 °C) and pKa (10.28) dictate that acid-base extraction is the most efficient initial purification method, followed by vacuum distillation for final polishing.

-

Extraction Strategy: Dissolve crude mixture in ether; wash with 1M NaOH (extracts 2-AP as phenolate); separate organic layer; acidify aqueous layer with HCl to precipitate 2-AP; extract back into ether.

Storage

2-Allylphenol is susceptible to radical-induced oxidation at the allylic position and the phenolic oxygen.

-

Requirement: Store under Argon at 4 °C.

-

Indicator: Color change from colorless to brown indicates quinone formation.

References

-

PubChem. (n.d.).[1] Compound Summary: 2-Allylphenol (CID 15624).[1][2] National Library of Medicine.[1] Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

Sources

Synthesis of 2-Allylphenol using Williamson ether synthesis

An In-Depth Technical Guide to the Synthesis of 2-Allylphenol via Williamson Ether Synthesis and Claisen Rearrangement

Introduction: The Strategic Importance of 2-Allylphenol

2-Allylphenol is a highly valuable organic intermediate whose unique bifunctional structure—containing both a reactive allyl group and a phenolic hydroxyl group—makes it a critical building block in diverse fields of chemical manufacturing. It serves as an essential precursor in the synthesis of pharmaceuticals, such as the beta-blocker Alprenolol, and as a key monomer or cross-linking agent in the production of high-performance polymers like phenolic and epoxy resins, where it enhances thermal resistance and strength.[1] Furthermore, its derivatives are integral to the fragrance, flavor, and agrochemical industries.[1][2]

The most robust and industrially prevalent method for synthesizing 2-allylphenol is a strategic two-step sequence.[1] This process begins with the O-allylation of phenol to form an allyl phenyl ether intermediate, a classic example of the Williamson ether synthesis. This is followed by a thermal, intramolecular rearrangement of the ether—the Claisen rearrangement—to yield the final ortho-substituted product with high regioselectivity.[3][4] This guide provides a comprehensive examination of this synthetic pathway, delving into the mechanistic underpinnings, critical process parameters, and detailed experimental protocols for both stages.

Part I: Synthesis of the Allyl Phenyl Ether Intermediate via Williamson Ether Synthesis

The initial stage of the process involves the formation of an ether linkage between the phenol and the allyl group. The Williamson ether synthesis, first developed by Alexander Williamson in 1850, remains the most effective method for this transformation.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7]

Mechanism and Rationale for Experimental Choices

The synthesis is fundamentally a two-step, one-pot reaction.

-

Deprotonation: The process begins with the deprotonation of phenol by a base to form a sodium or potassium phenoxide salt. Phenol is weakly acidic (pKa ≈ 10), and a sufficiently strong base is required to generate the phenoxide anion. The phenoxide is a potent nucleophile, far more so than the neutral phenol, which is essential for the subsequent substitution step. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[1][2][4]

-

SN2 Nucleophilic Attack: The generated phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of an allyl halide (e.g., allyl bromide or allyl chloride).[4] This attack occurs from the backside relative to the leaving group (the halide), inverting the stereochemistry if the carbon were chiral.[6] For this reaction, the SN2 pathway is highly favored because the allyl halide is a primary halide, which is unhindered and thus highly susceptible to backside attack.[6][7] Tertiary or even secondary halides would favor an elimination (E2) side reaction, which is a critical consideration when planning any Williamson synthesis.[6][8]

Caption: Williamson ether synthesis pathway for allyl phenyl ether.

Critical Parameters and Optimization

The efficiency and yield of the O-allylation are governed by several key parameters. The choices made represent a balance between reaction rate, yield, cost, and safety.

| Parameter | Choice & Rationale |

| Alkylating Agent | Allyl Bromide vs. Allyl Chloride: Allyl bromide is generally more reactive than allyl chloride because bromide is a better leaving group. However, allyl chloride is often preferred in industrial settings due to its lower cost.[9] The protocol detailed below uses allyl chloride. |

| Base | NaOH / KOH vs. K₂CO₃: Strong bases like NaOH or KOH ensure rapid and complete deprotonation of phenol.[1][2] K₂CO₃ is a weaker base but is often sufficient and can be easier to handle, especially in solvents like acetone or DMF.[4] The choice often depends on the solvent system. |

| Solvent | Polar Protic vs. Polar Aprotic: A polar protic solvent like isopropanol can dissolve both the phenoxide salt and the organic halide.[1][10] Polar aprotic solvents like DMF or acetonitrile can accelerate SN2 reactions by solvating the cation but not the nucleophile, leaving it more "naked" and reactive.[11] |

| Temperature | The reaction is typically conducted at elevated temperatures (e.g., 50-100 °C) to ensure a reasonable reaction rate.[7] A common industrial temperature is around 70 °C.[1][10] This provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions. |

Detailed Experimental Protocol: O-Allylation

This protocol is adapted from established industrial and laboratory procedures.[1][10]

-

Reagent Preparation: In a suitable reaction vessel, dissolve 8.0 moles of phenol (753 g) in 1,200 mL of isopropanol. In a separate container, dissolve 8.0 moles of sodium hydroxide (320 g) in 300 mL of deionized water.

-

Formation of Sodium Phenoxide: Carefully add the NaOH solution to the phenol solution. The reaction to form sodium phenoxide is exothermic and occurs almost immediately.[1] The vessel can be rinsed with additional isopropanol to ensure complete transfer.

-

Allylation: Charge the vessel with 9.6 moles of allyl chloride (734 g, 785 mL). A slight molar excess of the alkylating agent is used to drive the reaction to completion.

-

Reaction Conditions: The reaction mixture is agitated and heated to approximately 70 °C. To prevent the loss of volatile allyl chloride, the reaction can be run under a slight positive pressure of an inert gas like nitrogen (~10 psig or 70 kPa).[1][10] Maintain this temperature for approximately 5 hours, monitoring the reaction progress by TLC or GC if desired.[1]

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Wash the mixture twice with 3 liters of water to remove the sodium chloride byproduct, isopropanol, and any unreacted sodium phenoxide.[1][12]

-

To remove residual water and other volatile impurities, add 3 liters of toluene and perform an azeotropic distillation by heating to ~100 °C for about 3 hours.[1] The toluene-water azeotrope will distill off, leaving substantially pure allyl phenyl ether.

-

Part II: Claisen Rearrangement to 2-Allylphenol

The second core stage is the conversion of the intermediate allyl phenyl ether into the final 2-allylphenol product. This is achieved through the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[13]

Mechanism and Rationale

The Claisen rearrangement is a[8][8]-sigmatropic rearrangement, meaning it involves the reorganization of a six-electron system.[13][14]

-

Concerted Pericyclic Reaction: When heated (typically >200 °C), the allyl phenyl ether undergoes a concerted intramolecular rearrangement.[1] The reaction proceeds through a cyclic, six-membered transition state.[15] In this transition state, the C-O ether bond is broken simultaneously as a new C-C bond is formed between the terminal carbon of the allyl group (C3) and the ortho carbon of the aromatic ring.[15]

-

Tautomerization: This pericyclic reaction initially yields a non-aromatic intermediate, a dienone (6-allyl-2,4-cyclohexadienone).[15]

-

Rearomatization: The dienone intermediate rapidly undergoes tautomerization to restore the highly stable aromatic ring, resulting in the final 2-allylphenol product.[13] This final step provides the thermodynamic driving force for the overall reaction.

The reaction exhibits high regioselectivity for the ortho position. If both ortho positions are blocked, the allyl group will migrate to the para position, but this involves a second rearrangement step.

Caption: Claisen rearrangement of allyl phenyl ether to 2-allylphenol.

Critical Parameters and Optimization

-

Temperature: This is the most critical parameter. The rearrangement is thermally driven and typically requires temperatures in the range of 190-220 °C.[16] The reaction progress can often be monitored by observing the rise in the boiling point of the reaction mixture as the lower-boiling allyl phenyl ether is converted to the higher-boiling 2-allylphenol.[16]

-

Catalysis: While the reaction is classically thermal, Lewis acids can be used to catalyze the rearrangement at lower temperatures. However, for this specific synthesis, thermal rearrangement is common due to its simplicity and high yield.

-

Solvent: The reaction is often run "neat" (without a solvent). If a solvent is used, it must have a high boiling point to accommodate the required reaction temperature.

Detailed Experimental Protocol: Claisen Rearrangement and Final Purification

This protocol is based on established laboratory procedures for the thermal rearrangement and subsequent purification.[1][16]

-

Thermal Rearrangement: Heat the purified allyl phenyl ether from Part I to 200-220 °C.[1][16] This is typically done in a flask equipped with a reflux condenser to prevent loss of material. Maintain this temperature for approximately 4-6 hours.[16] The reaction is often considered complete when the temperature of the boiling liquid stabilizes at the boiling point of 2-allylphenol.

-

Work-up and Purification (Acid-Base Extraction): This step leverages the acidic nature of the phenolic product to separate it from any unreacted starting material.

-

Allow the crude product to cool.

-

Dissolve the cooled mixture in a 20% aqueous sodium hydroxide solution.[1][16] The 2-allylphenol will deprotonate to form the water-soluble sodium 2-allylphenoxide. Unreacted allyl phenyl ether will remain as an insoluble organic layer.

-

Extract the solution with a non-polar organic solvent like petroleum ether or diethyl ether to remove the unreacted allyl phenyl ether.[1][16]

-

Carefully acidify the aqueous layer with an acid, such as sulfuric acid or hydrochloric acid, until it is acidic (test with pH paper).[1] This will protonate the phenoxide, causing the 2-allylphenol to precipitate or separate as an oil.

-

Extract the crude 2-allylphenol into an organic solvent like diethyl ether.[1]

-

-

Final Purification:

-

Dry the ether extract over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1]

-

Evaporate the solvent using a rotary evaporator.

-

For high purity, the crude 2-allylphenol can be further purified by vacuum distillation.[1] The product distills at 109-110 °C at 22 mmHg.[16] The typical yield for the two-step process is high, often in the range of 70-85%.[4]

-

Overall Synthetic Workflow

Caption: Experimental workflow for the synthesis of 2-allylphenol.

References

-

Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Sanford, E. M., Lis, E., & McPherson, L. (2009). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Journal of Chemical Education, 86(12), 1422. [Link]

-

Reaction Mechanism of Williamson's synthesis . (n.d.). Physics Wallah. Retrieved from [Link]

-

9.5. Williamson ether synthesis . (n.d.). Lumen Learning. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis . Master Organic Chemistry. Retrieved from [Link]

- Process for preparing 2-allyl phenol. (1977). Google Patents. US4060563A.

-

Williamson Ether Synthesis reaction . (n.d.). BYJU'S. Retrieved from [Link]

-

Williamson Ether Synthesis . (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

-

Allyl phenyl ether can be prepared by heating: (n.d.). Allen. Retrieved from [Link]

-

how can you synthesize 2-allylphenol from phenol? (2025). Filo. Retrieved from [Link]

-

Preparation of 2-allylphenol . (n.d.). PrepChem.com. Retrieved from [Link]

-

Sanford, E. M., et al. (2009). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. ResearchGate. Retrieved from [Link]

-

Williamson Ether Synthesis . (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

- Process for preparing 2-allyl phenol. (1986). Google Patents. CA1100999A.

-

Synthesis method of 2-allylphenol and its industrial application . (2025). Wuhan Zhisheng Technology Co., Ltd. Retrieved from [Link]

-

Torosyan, G., & Hovhannisyan, D. (2011). Synthesis of allyl phenyl ether and claisen rearrangement. ResearchGate. Retrieved from [Link]

-

Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction . (2026). Organic Letters. ACS Publications. Retrieved from [Link]

-

Synthesis of 2-allyl phenol . (n.d.). PrepChem.com. Retrieved from [Link]

-

Williamson ether synthesis . (n.d.). Wikipedia. Retrieved from [Link]

-

Claisen Rearrangement . (n.d.). BYJU'S. Retrieved from [Link]

-

Catalytic allylation of phenols : chloride-free route towards epoxy resins . (2025). Scholarly Publications Leiden University. Retrieved from [Link]

-

Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations . (2024). Organic Letters. ACS Publications. Retrieved from [Link]

-

Claisen Rearrangement . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Preparation of allyl phenyl ether . (n.d.). PrepChem.com. Retrieved from [Link]

-

Catalytic Enantioselective Claisen Rearrangements of O-Allyl β-Ketoesters . (n.d.). PMC - NIH. Retrieved from [Link]

-

18.5: Reactions of Ethers- Claisen Rearrangement . (2023). Chemistry LibreTexts. Retrieved from [Link]

-

The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF . (2016). New Journal of Chemistry. RSC Publishing. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis method of 2-allylphenol and its industrial application_Wuhan Zhisheng Technology Co., Ltd. [en.cnpolymer.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. askfilo.com [askfilo.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 9. US4060563A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. CA1100999A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]

- 13. byjus.com [byjus.com]

- 14. Claisen Rearrangement [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. prepchem.com [prepchem.com]

Technical Guide: Thermal Rearrangement of Allyl Phenyl Ether to 2-Allylphenol

Executive Summary

The conversion of allyl phenyl ether to 2-allylphenol via the Claisen Rearrangement is a cornerstone reaction in organic synthesis, particularly valuable in the construction of complex heterocyclic scaffolds for drug development. Unlike simple ether cleavages, this reaction is a concerted [3,3]-sigmatropic rearrangement that forms a new carbon-carbon bond with high regioselectivity.

This guide provides a rigorous technical analysis of the transformation, moving beyond basic textbook definitions to offer field-proven protocols, mechanistic insights, and critical troubleshooting strategies. The resulting 2-allylphenol is a versatile precursor for benzofurans, chromans, and various natural products.

Mechanistic Foundations

The Claisen rearrangement of allyl phenyl ether is an intramolecular, concerted pericyclic reaction. Understanding the orbital symmetry and transition state geometry is critical for predicting stereochemical outcomes in substituted systems.

The [3,3]-Sigmatropic Shift

The reaction proceeds through a highly ordered chair-like transition state . This geometry minimizes 1,3-diaxial interactions, transferring the stereochemical information from the allyl vinyl ether moiety to the resulting

-

Activation: Thermal energy (or Lewis acid coordination) allows the molecule to adopt the necessary conformation.

-

Rearrangement: The C-O bond breaks simultaneously with the formation of a new C-C bond at the ortho position.[1]

-

Intermediate Formation: A non-aromatic 6-allyl-2,4-cyclohexadienone is formed.[1]

-

Re-aromatization: The rapid tautomerization of the dienone to the phenol is the thermodynamic driving force, making the reaction effectively irreversible.

Mechanistic Pathway Visualization

Figure 1: Mechanistic flow of the Claisen Rearrangement, highlighting the critical intermediate and driving force.

Thermodynamics & Kinetics

-

Reaction Order: First-order kinetics.

-

Activation Energy (

): Typically ranges from 25–35 kcal/mol for uncatalyzed thermal rearrangements. -

Entropy of Activation (

): Highly negative (approx. -10 to -15 e.u.), consistent with a highly ordered, cyclic transition state.

Solvent Effects

While the reaction is concerted and technically "solvent-independent" in terms of mechanism, solvent polarity plays a significant role in rate acceleration.[2][3][4]

-

Non-polar solvents (Decalin, Diphenyl ether): Standard for high-temperature thermal methods.

-

Polar/Protice solvents: Can accelerate the reaction by stabilizing the polarized transition state via hydrogen bonding.

-

"On-Water" Effect: Reactions performed in aqueous suspension often show rate acceleration due to hydrophobic effects and transition state stabilization at the interface.

Experimental Methodologies

Two distinct protocols are presented: the classic Thermal Method (robust, scalable) and the Lewis Acid-Catalyzed Method (mild conditions, high selectivity).

Method A: Thermal Rearrangement (Neat or High-Boiling Solvent)

Best for: Large-scale synthesis of simple substrates where high temperature is tolerated.

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas inlet (Nitrogen or Argon).

-

Loading: Charge the flask with Allyl Phenyl Ether.

-

Option A (Neat): No solvent.

-

Option B (Solvent): Dissolve in

-dimethylaniline or decalin (1.0 M concentration).

-

-

Reaction: Heat the mixture to 190–200°C .

-

Note: If using solvent, ensure reflux is maintained.

-

-

Monitoring: Monitor by TLC or GC-MS every hour. Reaction typically completes in 4–6 hours .

-

Workup:

-

Cool to room temperature.[5]

-

Dilute with diethyl ether.

-

Extract with 20% aqueous NaOH (The phenol product moves to the aqueous layer; unreacted ether stays in organic).

-

Separate layers. Acidify the aqueous layer with HCl to precipitate the phenol.

-

Extract the acidified aqueous layer with ether, dry over

, and concentrate.

-

-

Purification: Vacuum distillation is preferred for neat reactions.

Method B: Lewis Acid-Catalyzed (Boron Trichloride)

Best for: Thermally sensitive substrates or when stereocontrol is required.

Protocol:

-

Setup: Flame-dry a flask and cool under Argon.

-

Solvation: Dissolve Allyl Phenyl Ether in anhydrous

(0.1 M). Cool to -78°C . -

Catalyst Addition: Add

(1.0–1.2 equiv) dropwise.-

Caution: Exothermic reaction.[4] Maintain low temperature.

-

-

Reaction: Allow to warm to room temperature over 1–2 hours .

-

Quench: Carefully quench with saturated

solution. -

Workup: Extract with DCM, wash with brine, dry, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Visualization

Figure 2: Decision matrix and workflow for the synthesis of 2-Allylphenol.

Data Presentation: Comparative Analysis

The following table summarizes the trade-offs between thermal and catalytic methods based on aggregated experimental data.

| Parameter | Thermal (Neat) | Thermal (Solvent: Decalin) | Lewis Acid ( |

| Temperature | 200°C | 190°C (Reflux) | -78°C to 25°C |

| Time | 4–6 Hours | 6–12 Hours | 1–3 Hours |

| Typical Yield | 85–95% | 75–85% | 80–90% |

| Selectivity | High (Ortho) | High (Ortho) | Very High (Ortho) |

| Scalability | Excellent (Kg scale) | Good | Moderate (Reagent cost) |

| Key Risk | Polymerization / Degradation | Solvent removal | Moisture sensitivity |

Troubleshooting & Side Reactions

Even with robust protocols, specific issues can arise.

The para-Claisen Rearrangement

If both ortho positions are blocked by substituents, the allyl group will undergo a second [3,3]-sigmatropic shift (Cope rearrangement) to the para position.

-

Mitigation: Ensure starting material purity and verify substitution patterns.

Cyclization to Dihydrobenzofuran

Prolonged heating or the presence of acidic impurities can cause the 2-allylphenol to cyclize into 2-methyl-2,3-dihydrobenzofuran.

-

Mechanism: Intramolecular hydroalkoxylation.

-

Prevention: Stop the reaction immediately upon consumption of starting material. Avoid trace acids in thermal runs; use base washing during workup.

Abnormal Claisen Rearrangement

In rare cases involving

-

Detection: Careful NMR analysis of the coupling constants in the allyl chain.

References

-

Claisen, L. (1912).[2][3] Über Umlagerung von Phenol-allyläthern in C-allyl-phenole.[6] Berichte der deutschen chemischen Gesellschaft.

-

Lutz, R. P. (1984). Catalysis of the Cope and Claisen rearrangements. Chemical Reviews, 84(3), 205-247.

-

Rhoads, S. J., & Raulins, N. R. (1975). The Claisen and Cope Rearrangements. Organic Reactions.[1][2][3][6][7][8][9][10][11]

-

Castro, A. M. M. (2004).[10] Claisen Rearrangement over the Past Nine Decades.[10] Chemical Reviews, 104(6), 2939–3002.

-

PrepChem. Preparation of 2-allylphenol. (Accessed 2025).[8][12]

-

Hiersemann, M., & Nubbemeyer, U. (2007). The Claisen Rearrangement: Methods and Applications. Wiley-VCH.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 8. how can you synthesize 2-allylphenol from phenol? | Filo [askfilo.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 12. mdpi.com [mdpi.com]

Antioxidant properties of 2-Allylphenol

An In-Depth Technical Guide to the Antioxidant Properties of 2-Allylphenol

Introduction: Unveiling 2-Allylphenol

2-Allylphenol (2-AP) is a synthetic phenylpropanoid, a class of organic compounds characterized by a phenyl ring with a three-carbon propane side chain.[1] Structurally, it is related to well-known bioactive molecules such as cardanol, thymol, and ortho-eugenol.[1][2] While recognized for its role as an effective fungicide and a versatile building block in the synthesis of polymers, resins, and other fine chemicals, its antioxidant potential is a subject of growing scientific interest.[3][4] The presence of a phenolic hydroxyl group attached to a benzene ring is a classic structural motif for antioxidant activity, suggesting that 2-Allylphenol is a promising candidate for mitigating oxidative stress.[5][6]

This guide provides a comprehensive technical overview of the antioxidant properties of 2-Allylphenol, detailing its mechanisms of action, robust protocols for its evaluation, and its potential in therapeutic development for researchers, scientists, and drug development professionals.

Part 1: The Mechanistic Underpinnings of Antioxidant Action

The antioxidant capacity of phenolic compounds like 2-Allylphenol is primarily rooted in their ability to neutralize highly reactive and damaging molecules known as free radicals.[5] An imbalance between the production of these radicals and the body's ability to counteract them leads to oxidative stress, a pathogenic factor in numerous diseases.[7] 2-Allylphenol appears to exert its antioxidant effects through several key mechanisms.

Direct Free Radical Scavenging

The principal mechanism for many phenolic antioxidants is direct radical scavenging, often via a Hydrogen Atom Transfer (HAT) pathway.[8] The hydroxyl (-OH) group on the phenolic ring of 2-Allylphenol can donate a hydrogen atom to an unstable free radical (R•), thereby neutralizing it. This process transforms the 2-Allylphenol molecule into a phenoxyl radical, which is significantly more stable due to the delocalization of the unpaired electron across the aromatic ring, effectively terminating the radical chain reaction.[9][10] In vitro studies have specifically demonstrated that 2-Allylphenol possesses a significant capacity to sequester superoxide radicals.[1]

Caption: Hydrogen Atom Transfer (HAT) mechanism of 2-Allylphenol.

Modulation of Inflammatory Pathways

Oxidative stress and inflammation are deeply intertwined. Reactive oxygen species (ROS) can trigger pro-inflammatory signaling cascades. 2-Allylphenol has demonstrated potent anti-inflammatory and antinociceptive effects, which are linked to its antioxidant capabilities.[1] Studies have shown that 2-AP can significantly reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1] By scavenging radicals that activate these pathways, 2-Allylphenol can indirectly suppress the inflammatory response. This dual action is particularly relevant for developing therapeutics for inflammatory conditions where oxidative stress is a key driver.

Caption: 2-Allylphenol's role in mitigating inflammation.

Part 2: Experimental Validation of Antioxidant Activity

Quantifying the antioxidant potential of a compound requires a multi-assay approach, progressing from simple chemical tests to more complex, biologically relevant cellular models.

In Vitro Chemical Assays

These assays are foundational for initial screening and provide a quantitative measure of a compound's radical scavenging ability. The most common are the DPPH and ABTS assays.[7][11]

2.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, which is deep violet in color.[12] Upon neutralization, the radical's color fades to a pale yellow, and the change in absorbance at ~517 nm is measured spectrophotometrically.[13] The degree of discoloration is directly proportional to the scavenging activity.[12][13]

-

Detailed Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Protect the solution from light.[14]

-

Sample Preparation: Prepare a series of concentrations of 2-Allylphenol in the same solvent. A positive control (e.g., Ascorbic Acid, Trolox) should also be prepared.

-

Reaction: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL) to varying concentrations of the 2-Allylphenol solution (e.g., 100 µL). A blank containing only the solvent and DPPH is also required.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[14][15]

-

Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.[13]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Data Analysis: Plot the % inhibition against the concentration of 2-Allylphenol to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[16]

-

2.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+).[17][18] ABTS is oxidized using an agent like potassium persulfate to form the blue-green ABTS•+.[18] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The decrease in absorbance is monitored, typically at 734 nm.[18]

-

Detailed Protocol:

-

Reagent Preparation: Prepare the ABTS•+ stock solution by mixing aqueous solutions of ABTS and potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours to ensure complete radical generation.[17]

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate buffer) to an absorbance of ~0.70 at 734 nm.

-

Sample Preparation: Prepare a series of concentrations of 2-Allylphenol and a positive control (e.g., Trolox).

-

Reaction: Add a small volume of the 2-Allylphenol sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.[19]

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 5-6 minutes) with shaking.[19]

-

Measurement: Read the absorbance at 734 nm.[19]

-

Calculation & Analysis: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[20]

-

Caption: Generalized workflow for in vitro antioxidant assays.

| Assay | Principle | Typical Wavelength | Key Advantage |

| DPPH | Neutralization of a stable free radical | 517 nm | Simple, rapid, and requires basic equipment.[21] |

| ABTS | Reduction of a pre-formed radical cation | 734 nm | Soluble in both aqueous and organic solvents, less interference from colored compounds.[18] |

Table 1: Comparison of common in vitro antioxidant assays.

Cell-Based Assays: Bridging Chemistry and Biology

While informative, chemical assays do not account for biological factors like cell uptake, metabolism, and localization of the test compound. Cell-based assays provide a more biologically relevant assessment of antioxidant activity.[22]

2.2.1 Cellular Antioxidant Activity (CAA) Assay

-

Principle: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin (DCFH), within a cell.[23][24] Cells, such as human hepatocarcinoma HepG2, are loaded with DCFH diacetate (DCFH-DA), which is non-fluorescent.[25] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. A peroxyl radical generator, such as ABAP, is then added, which oxidizes DCFH to the highly fluorescent dichlorofluorescein (DCF).[23] An effective antioxidant will scavenge the radicals, preventing this oxidation and thus reducing fluorescence.[24]

-

Detailed Protocol:

-

Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Loading: Remove media and treat cells with a solution containing DCFH-DA for a set time (e.g., 1 hour) to allow for uptake and de-esterification.

-

Treatment: Wash the cells and treat them with various concentrations of 2-Allylphenol, along with positive (e.g., Quercetin) and vehicle controls.

-

Radical Induction: Add the radical generator ABAP to all wells.[23]

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence emission (e.g., at 535 nm) with excitation at ~485 nm every few minutes for a specified duration (e.g., 1 hour).

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated based on the reduction in AUC in treated cells compared to control cells.

-

Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.

Part 3: Summary and Future Directions

2-Allylphenol has demonstrated significant antioxidant properties, primarily through direct radical scavenging and modulation of related inflammatory pathways. Its phenolic structure provides a strong chemical basis for this activity. The validation of these properties using a suite of in vitro and cell-based assays confirms its potential as a bioactive compound.

For drug development professionals, 2-Allylphenol represents an interesting scaffold. Its established use in chemical synthesis suggests that derivatization could further enhance its antioxidant efficacy or improve its pharmacokinetic profile.[26][27] Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of 2-Allylphenol to identify key structural features that maximize antioxidant potential.

-

In Vivo Efficacy: Evaluating 2-Allylphenol in animal models of diseases driven by oxidative stress to confirm its therapeutic potential.

-

Target Identification: Elucidating specific molecular targets beyond direct radical scavenging, such as interactions with antioxidant enzymes (e.g., SOD, CAT) or redox-sensitive signaling proteins.[8][28]

By systematically exploring these avenues, the full therapeutic value of 2-Allylphenol as a potent antioxidant agent can be realized.

References

-

Lima, R. S., de Lavor, E. M., et al. (2019). 2-Allylphenol Reduces IL-1β and TNF-α, Promoting Antinociception through Adenosinergic, Anti-Inflammatory, and Antioxidant Mechanisms. PubMed Central. [Link]

-

Guo, Z., et al. (n.d.). Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens. SpringerLink. [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

-

Gao, Y., et al. (2022). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. MDPI. [Link]

-

Hellwig, P. S., et al. (2022). Oxyselenocyclization of 2-Allylphenols for the Synthesis of 2,3-Dihydrobenzofuran Selenides. ResearchGate. [Link]

-

Bioquochem. (n.d.). ABTS Assay Kit. Bioquochem. [Link]

-

Autech Industry Co., Ltd. (n.d.). The Role of 2-Allylphenol in Advanced Materials and Specialty Chemicals. Autech Industry Co., Ltd.. [Link]

-

Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PubMed Central. [Link]

-

Salehi, B., et al. (2021). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. MDPI. [Link]

-

AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate. [Link]

-

Gallego, M., et al. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI. [Link]

-

Marković, Z., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PubMed Central. [Link]

-

Unnikrishnan, M. K., & Kumar, R. (2018). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]

-

Schill, L., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. National Institutes of Health. [Link]

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. PubMed. [Link]

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

-

Goti, A., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. ACS Publications. [Link]

-

Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. ResearchGate. [Link]

-

Tuttolomondo, T., et al. (2024). Chemical Characterization, Free Radical Scavenging, and Cellular Antioxidant Properties of the Egadi Island Endemic Brassica macrocarpa Guss Leaf Extract. MDPI. [Link]

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. [Link]

-

Okai, Y., et al. (2004). Nonylphenol Causes Decrease in Antioxidant Enzyme Activities, Increase in O 2 − Content, and Alteration in Ultrastructures of FG Cells, a Flounder ( Paralichthys olivaceus ) Gill Cell Line. ResearchGate. [Link]

-

Zahin, M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health. [Link]

-

Adedayo, B. C., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit. Cell Biolabs, Inc.. [Link]

-

Various Authors. (2013). Does anyone know an easy protocol for DPPH assay? ResearchGate. [Link]

-

ATZ Labs. (n.d.). ABTS Antioxidant Assay Kit. ATZ Labs. [Link]

-

de Souza, P. F. N., et al. (2015). Antioxidant enzymes are induced by phenol in the marine microalga Lingulodinium polyedrum. PubMed. [Link]

-

S. M., S., & K., P. (2011). Reactivity of phenolic compounds towards free radicals under in vitro conditions. PubMed Central. [Link]

-

Halboup, A., & Alkubati, S. A. (2025). Protocols for Antioxidant Testing: A Mini Review of Common Assays and Approaches. AUIQ Complementary Biological System. [Link]

-

FoodNavigator-USA.com. (2024). Next generation antioxidant assay takes testing inside cells. FoodNavigator-USA.com. [Link]

-

Dziurka, M., et al. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PubMed. [Link]

-

Wang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. ScienceDirect. [Link]

-

Li, H., et al. (2013). Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. PubMed Central. [Link]

-

Liu, D., et al. (2020). Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. MDPI. [Link]

-

Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]

-

Jähnert, T., et al. (2014). Application of phenolic radicals for antioxidants, as active materials in batteries, magnetic materials and ligands for metal-complexes. RSC Publishing. [Link]

-

Petruk, G., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]

-

S.S.K., S., & B.M., K. (2011). Evaluation of Invitro and Invivo Antioxidant Activity of Oscillatoria annae. ResearchGate. [Link]

-